molecular formula C19H27BrClNO5 B4043690 1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid

1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid

Cat. No.: B4043690
M. Wt: 464.8 g/mol
InChI Key: ACVWEYZSVSXKKN-UHFFFAOYSA-N
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Description

1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid is a useful research compound. Its molecular formula is C19H27BrClNO5 and its molecular weight is 464.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine oxalate is 463.07611 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation and Environmental Remediation

The photoassisted Fenton reaction for the oxidation of organic contaminants in water illustrates the potential application of bromo-chloro-methylphenoxy compounds in environmental remediation. The study demonstrates the complete mineralization of pesticides, indicating that similar bromo-chloro-methylphenoxy compounds might be used in water treatment technologies to decompose toxic substances into harmless end products (Pignatello & Sun, 1995).

Drug Metabolism and Design

Research on α₁-adrenoceptor antagonists, such as the study of DDPH analogs, showcases the importance of bromo-chloro-methylphenoxy compounds in designing drugs with enhanced metabolic stability and activity. This approach to drug design emphasizes blocking specific hydroxylation pathways to improve pharmacological profiles (Xi et al., 2011).

Synthesis and Catalysis

The synthesis of phenoxo bridged dinuclear zinc(II) complexes from Schiff bases highlights the application of bromo-chloro-methylphenoxy compounds in catalysis and materials science. Such complexes, with their distinct electronic and structural properties, could be utilized in catalytic processes or as materials with unique optical or electronic functionalities (Bhattacharyya et al., 2015).

Analytical Chemistry and Environmental Science

The study on the transformation of bromophenols by aqueous chlorination adds to the understanding of how bromo-chloro-methylphenoxy compounds behave under environmental conditions, particularly in water treatment processes. This research can inform the development of methods for monitoring and controlling the formation of disinfection byproducts in water treatment (Xiang et al., 2020).

Properties

IUPAC Name

1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrClNO.C2H2O4/c1-12-8-15(18)17(16(19)9-12)21-6-4-5-20-10-13(2)7-14(3)11-20;3-1(4)2(5)6/h8-9,13-14H,4-7,10-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVWEYZSVSXKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCCOC2=C(C=C(C=C2Br)C)Cl)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid
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1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid
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1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid
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1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid
Reactant of Route 5
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1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid
Reactant of Route 6
1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid

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